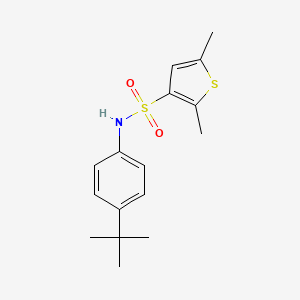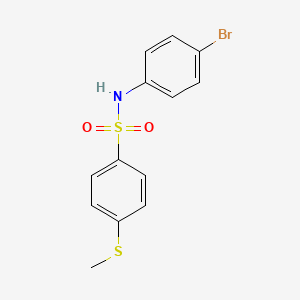![molecular formula C20H15Cl3N2O3S B3609780 4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609780.png)
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Übersicht
Beschreibung
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MK-1775, is a small molecule inhibitor that has shown promising results in scientific research as a potential cancer treatment.
Wirkmechanismus
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide inhibits the activity of the protein kinase Wee1, which is involved in the DNA damage response pathway. By blocking Wee1, this compound prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism is particularly effective in cancer cells that have defects in other DNA damage response pathways, such as those with mutations in the p53 tumor suppressor gene.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce blood clotting, which may have implications for its use in cancer patients who are at risk for thrombosis. This compound has also been shown to inhibit the growth of certain bacteria, suggesting potential applications in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is its selectivity for cancer cells with DNA damage response defects, which reduces the risk of toxicity to healthy cells. However, it has been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer, which may limit its usefulness in some cases. Additionally, the optimal dosing and scheduling of this compound in combination with other cancer drugs is still being investigated.
Zukünftige Richtungen
For research on 4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide include investigating its potential use in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Additionally, further research is needed to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, the development of more potent and selective Wee1 inhibitors may improve the efficacy of this class of drugs in cancer treatment.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,5-dichlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by selectively targeting cancer cells that have defects in the DNA damage response pathway. This compound has also been shown to have synergistic effects with other cancer drugs, such as gemcitabine and cisplatin.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S/c1-12-4-2-3-5-17(12)25-29(27,28)19-10-13(6-8-16(19)23)20(26)24-18-11-14(21)7-9-15(18)22/h2-11,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGFXYHBPSISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B3609708.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B3609716.png)
![ethyl 5-acetyl-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3609723.png)
![2-[(3,4-dimethoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609728.png)
![5-phenyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609736.png)

![N~2~-ethyl-N~2~-(2-naphthylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3609746.png)
![1-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)-7,7-dimethyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B3609750.png)
![N-cyclohexyl-2-[4-(isobutyrylamino)benzoyl]hydrazinecarboxamide](/img/structure/B3609757.png)

![2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3609767.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-phenoxyphenyl)acetamide](/img/structure/B3609770.png)
